![molecular formula C15H23N3OS B2709605 4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide CAS No. 2210054-03-6](/img/structure/B2709605.png)
4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide
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Description
4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide, also known as CTDM, is a compound that has been synthesized and studied for its potential as a therapeutic agent. This compound belongs to the class of diazepanes, which are a group of compounds that have been found to have various biological activities. The purpose of
Scientific Research Applications
Heterocyclic Synthesis and Chemical Reactivity
Research in the field of heterocyclic chemistry often focuses on the synthesis and functionalization of thiophene derivatives due to their significance in medicinal chemistry and materials science. For instance, studies have shown the utility of thiophenyl derivatives in the synthesis of various heterocyclic frameworks, demonstrating the versatility of thiophene moieties in promoting cyclization reactions and enabling the construction of complex molecular architectures (Mohareb et al., 2004).
Applications in Drug Design and Pharmacology
The incorporation of thiophene and diazepane rings into drug molecules is a common strategy to modulate their pharmacokinetic and pharmacodynamic properties. Compounds featuring thiophene and diazepane units have been evaluated for a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. This underscores the relevance of such heterocyclic systems in the development of new therapeutic agents (Bhat et al., 2014).
Synthetic Methodologies
Advancements in synthetic methodologies have enabled the efficient construction of complex molecules containing thiophene and diazepane scaffolds. Techniques such as 1,3-dipolar cycloaddition, cyclopropanation, and Ugi reactions have been applied to generate a wide array of derivatives, showcasing the synthetic flexibility of these heterocyclic systems. These methodologies facilitate the rapid assembly of diverse molecular structures, potentially leading to compounds with novel biological activities (Egli et al., 2006).
properties
IUPAC Name |
4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c19-15(16-12-14-6-2-11-20-14)18-8-3-7-17(9-10-18)13-4-1-5-13/h2,6,11,13H,1,3-5,7-10,12H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTDHCLQRXYHFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide |
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